molecular formula C21H14BrNS B14349843 2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-38-6

2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole

Cat. No.: B14349843
CAS No.: 90239-38-6
M. Wt: 392.3 g/mol
InChI Key: AUEIJCXAUQKOFO-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a bromophenyl group and a phenylethenyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-aminothiophenol.

    Condensation Reaction: 4-bromobenzaldehyde undergoes a condensation reaction with 2-aminothiophenol in the presence of a base such as sodium hydroxide to form 2-(4-bromophenyl)benzothiazole.

    Aldol Condensation: The intermediate 2-(4-bromophenyl)benzothiazole is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as potassium hydroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)benzothiazole: Lacks the phenylethenyl group.

    2-Phenylbenzothiazole: Lacks the bromophenyl group.

    4-Bromophenylbenzothiazole: Similar structure but different substitution pattern.

Uniqueness

2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both the bromophenyl and phenylethenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

90239-38-6

Molecular Formula

C21H14BrNS

Molecular Weight

392.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-1-phenylethenyl]-1,3-benzothiazole

InChI

InChI=1S/C21H14BrNS/c22-17-12-10-15(11-13-17)14-18(16-6-2-1-3-7-16)21-23-19-8-4-5-9-20(19)24-21/h1-14H

InChI Key

AUEIJCXAUQKOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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